![molecular formula C15H17ClN4O B5699197 6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5699197.png)
6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, also known as CMI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMI is a synthetic derivative of imidazo[1,2-a]pyridine, which is a heterocyclic compound that has been extensively studied for its biological activities. CMI has been shown to exhibit promising anti-tumor and anti-inflammatory effects, making it a potential candidate for the development of new drugs.
作用機序
The mechanism of action of 6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and apoptosis in cancer cells. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that this compound inhibits tumor growth in mice and reduces inflammation in animal models of inflammatory diseases.
実験室実験の利点と制限
One advantage of 6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is that it is a synthetic compound, which means that it can be easily synthesized in the laboratory. This makes it a cost-effective compound for research purposes. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the research of 6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide. One direction is to further investigate its anti-tumor and anti-inflammatory effects in animal models. Another direction is to optimize its chemical structure to improve its therapeutic potential. Additionally, the development of new drug delivery systems for this compound could improve its bioavailability and reduce its toxicity. Finally, the identification of biomarkers for this compound could help to identify patients who are most likely to benefit from its therapeutic effects.
Conclusion:
In conclusion, this compound is a synthetic derivative of imidazo[1,2-a]pyridine that has gained attention in scientific research due to its potential therapeutic applications. This compound exhibits promising anti-tumor and anti-inflammatory effects, making it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成法
The synthesis of 6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide involves the reaction of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide with cyclohexanone in the presence of hydrochloric acid and acetic acid. The reaction is carried out under reflux conditions and the resulting product is purified by recrystallization. The yield of the synthesis is typically around 50%.
科学的研究の応用
6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has been the subject of several scientific studies due to its potential therapeutic applications. Research has shown that this compound exhibits anti-tumor effects by inducing apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. These findings suggest that this compound could be developed into a new class of drugs for the treatment of cancer and inflammatory diseases.
特性
IUPAC Name |
6-chloro-N-(cyclohexylideneamino)-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-10-14(20-9-11(16)7-8-13(20)17-10)15(21)19-18-12-5-3-2-4-6-12/h7-9H,2-6H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTWZXWPBPGQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NN=C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


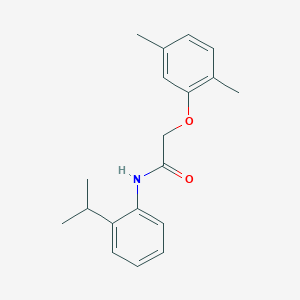
![isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B5699132.png)
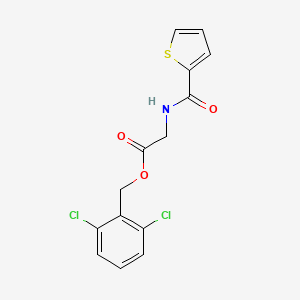
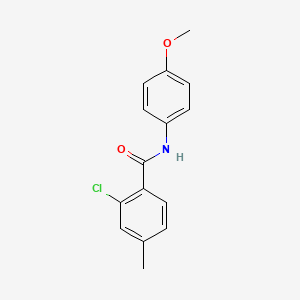
![N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide](/img/structure/B5699154.png)
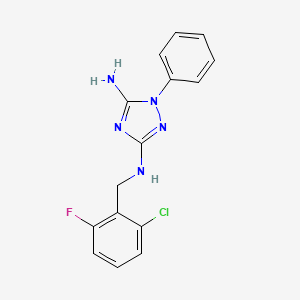
![2,3-dichloro-4-({5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}hydrazono)-2-butenoic acid](/img/structure/B5699165.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5699168.png)

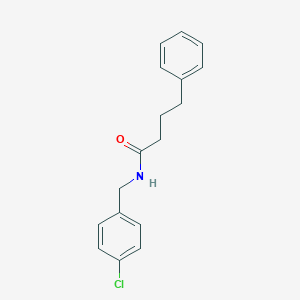

![2-[(4-methylphenyl)sulfonyl]-1-(1-naphthyl)ethanone](/img/structure/B5699201.png)
![2-methyl-5-[(3-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5699211.png)